(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one
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Overview
Description
(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one is an organic compound with the molecular formula C6H7F3O2. It is a colorless to yellow liquid that is sensitive to moisture and has a density of 1.18 g/mL at 25°C . This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one can be synthesized through a continuous process involving the reaction of vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride in a continuous reactor . The reaction is carried out at controlled temperatures, and the product is continuously extracted to obtain the desired compound. This method is efficient, reduces product loss, and minimizes safety hazards associated with batch production .
Industrial Production Methods
The industrial production of this compound involves similar continuous synthesis methods. The raw materials, including vinyl ethyl ether and trifluoroacetic anhydride, are introduced into a continuous reactor, and the reaction is carried out under controlled conditions. The product is then extracted and purified to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: Reacts with phenylmagnesium bromide to afford ethoxy group substitution products.
Addition Reactions: Reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group.
Cycloaddition Reactions: On heating with triethyl phosphite, it affords a [4+2] cycloaddition product.
Common Reagents and Conditions
Phenylmagnesium Bromide: Used in substitution reactions to replace the ethoxy group.
Organozinc Compounds: Used in addition reactions to the carbonyl group.
Triethyl Phosphite: Used in cycloaddition reactions to form complex cyclic structures.
Major Products Formed
Substitution Products: Ethoxy group substitution products.
Addition Products: Products arising from 1,2-addition to the carbonyl group.
Cycloaddition Products: Complex cyclic structures formed through [4+2] cycloaddition reactions.
Scientific Research Applications
(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of (3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one involves its reactivity with various reagents to form different products. The compound’s molecular targets include carbonyl groups, which undergo addition and substitution reactions . The pathways involved in these reactions include nucleophilic addition to the carbonyl group and electrophilic substitution of the ethoxy group .
Comparison with Similar Compounds
(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one can be compared with similar compounds such as:
- Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate
- Ethyl 4,4,4-trifluoro-2-butynoate
- 4-Ethynyl-α,α,α-trifluorotoluene
- 3-(Trifluoromethoxy)benzoic acid
These compounds share similar trifluoromethyl groups but differ in their functional groups and reactivity. The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(E)-4-ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSDQULKLSBZHK-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C)/C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121781-56-4 |
Source
|
Record name | (3E)-4-ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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